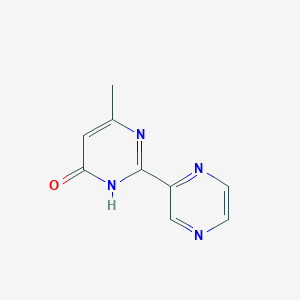
3-Nitroisatoic anhydride
Vue d'ensemble
Description
3-Nitroisatoic anhydride is a chemical compound used in various scientific research . It is part of the SHAPE (Selective 2’-Hydroxyl Acylation Analyzed by Primer Extension) reagents used for the analysis of local nucleotide dynamics in RNA .
Synthesis Analysis
SHAPE reagents, including 3-Nitroisatoic anhydride, are electrophilic and create adducts at the 2’-hydroxyl position on the RNA backbone of flexible ribonucleotides with relatively little dependence on nucleotide identity . The most common SHAPE reagent, 1-methyl-7-nitroisatoic anhydride (1M7), is a more electrophilic derivative of NMIA with shorter reaction times .Chemical Reactions Analysis
SHAPE reagents, including 3-Nitroisatoic anhydride, are used to modify the backbone of conformationally dynamic nucleotides, read out by truncations during reverse transcription (RT) to identify adduct locations and quantify their relative abundances .Applications De Recherche Scientifique
RNA SHAPE-MaP Chemistry
1M7 is a reagent used in RNA SHAPE-MaP (Selective 2’-Hydroxyl Acylation analyzed by Primer Extension and Mutational Profiling) experiments . This technique allows for the analysis of RNA secondary structures at single nucleotide resolution in less than 70 seconds .
Analysis of RNA Secondary and Tertiary Structures
The reactivity of the ribose backbone can be exploited if it is not engaged in secondary or tertiary interactions, such as duplexes, Hoogsteen base-pairing, or RNA triple helices . The 2ʹ OH group is reacted with an electrophilic probe, N-methylisatoic anhydride (NMIA), to form a SHAPE adduct .
RNA G-Quadruplexes
At the example of RNA G-quadruplexes, it is highlighted how an array of probing techniques can be combined to study a specific RNA structural motif in vitro and in vivo .
RNA Folding Mechanisms
Determining RNA structure is challenging as an RNA of a given nucleotide sequence can adopt multiple low-energy states, with the preferred conformation being dependent on protein binding, ionic environment, nucleobase modifications, and other cellular conditions . Thus, the analysis of RNA structure and mechanisms of RNA folding are crucial to understand the fascinating cellular functions and regulation of RNAs .
RNA-Protein Interactions
SHAPE reagents like 1M7 can be used to detect RNA-protein interactions in living cells .
RNA Function and Biogenesis
Long noncoding RNAs (lncRNAs) are regulators of RNA function and biogenesis. To perform their diverse functions, RNAs must fold into their native structures in a cellular environment . Hydrogen bonds from base-pairing and π-stacking of the aromatic ring bases define the RNA secondary structure elements . Long-range interactions to the sugar-phosphate backbone and between distant bases are crucial for tertiary structure .
Mécanisme D'action
Target of Action
The primary targets of 3-Nitroisatoic anhydride are RNA molecules . It is used in the study of RNA structures, including riboswitches, small bacteriophage, bacterial, and eukaryotic mRNAs, and the RNA genomes of complete human viruses .
Mode of Action
3-Nitroisatoic anhydride is a type of SHAPE (Selective 2’-Hydroxyl Acylation analyzed by Primer Extension) reagent . These reagents are electrophilic and create adducts at the 2’-hydroxyl position on the RNA backbone of flexible ribonucleotides with relatively little dependence on nucleotide identity . This modification allows for the mapping of structural features of nucleic acids .
Biochemical Pathways
The action of 3-Nitroisatoic anhydride affects the biochemical pathways involved in RNA folding . The compound helps to define the structure of an RNA molecule, which is crucial for understanding its mechanism of action . The RNA folding space is vast, and a multitude of cellular factors play a key role in regulating RNA folding in the context of the living cell .
Pharmacokinetics
It is known that the compound is used in vitro and in vivo to probe rna structures . It is suggested that the compound has an increased ability to permeate biological membranes, particularly in bacteria .
Result of Action
The result of the action of 3-Nitroisatoic anhydride is the modification of the RNA backbone. This modification allows for the identification of adduct locations and the quantification of their relative abundances . The data derived from these modifications can be used to drive RNA structure prediction .
Action Environment
The action of 3-Nitroisatoic anhydride can be influenced by various environmental factors. For instance, the compound’s ability to permeate biological membranes can be affected by the characteristics of these membranes . Additionally, the compound’s efficacy in probing RNA structures can vary in different cell lines .
Safety and Hazards
The safety data sheet for a similar compound, 3-Nitrophthalic anhydride, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Orientations Futures
SHAPE reagents, including 3-Nitroisatoic anhydride, have been extensively characterized and validated by examining their reactivity on multiple RNAs of known structure . Recent efforts have focused on improving SHAPE modification and adduct detection efficiency, especially in living cells . Additional SHAPE reagents with long half-lives have been proposed . The future development of SHAPE reagents will likely focus on increasing the throughput and scope of SHAPE experiments by replacing or supplementing the adduct detection step with methods integrated with massively parallel sequencing .
Propriétés
IUPAC Name |
8-nitro-1H-3,1-benzoxazine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O5/c11-7-4-2-1-3-5(10(13)14)6(4)9-8(12)15-7/h1-3H,(H,9,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKFUPFXKLACMEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])NC(=O)OC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80447676 | |
| Record name | 3-nitroisatoic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80447676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitroisatoic anhydride | |
CAS RN |
89375-28-0 | |
| Record name | 3-nitroisatoic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80447676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[(2,2,3,3,4,4,4-Heptafluorobutanoyl)amino]benzoic acid](/img/structure/B3031883.png)









